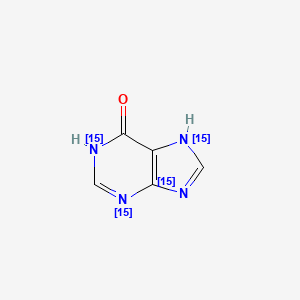

Hypoxanthine-15N4

説明

Structure

3D Structure

特性

分子式 |

C5H4N4O |

|---|---|

分子量 |

140.08 g/mol |

IUPAC名 |

1,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i6+1,7+1,8+1,9+1 |

InChIキー |

FDGQSTZJBFJUBT-NNZQUYKOSA-N |

異性体SMILES |

C1=[15N]C2=C([15NH]1)C(=O)[15NH]C=[15N]2 |

正規SMILES |

C1=NC2=C(N1)C(=O)NC=N2 |

製品の起源 |

United States |

Foundational & Exploratory

Physicochemical Properties of Hypoxanthine-¹⁵N₄: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Hypoxanthine-¹⁵N₄, an isotopically labeled purine (B94841) derivative crucial for a range of research applications, including metabolic flux analysis and as an internal standard in quantitative mass spectrometry. This document outlines its fundamental characteristics, details the experimental protocols for their determination, and illustrates its central role in biochemical pathways.

Core Physicochemical Data

The physicochemical properties of Hypoxanthine-¹⁵N₄ are presented below. It is important to note that while the molecular formula and weight are specific to the ¹⁵N₄-labeled variant, other experimental data, such as melting point, boiling point, solubility, and pKa, are primarily reported for the unlabeled hypoxanthine (B114508). The introduction of stable isotopes like ¹⁵N results in a negligible difference in these macroscopic physical properties. Therefore, the values for unlabeled hypoxanthine serve as a highly accurate proxy for the ¹⁵N₄-labeled compound.

Table 1: General and Physical Properties of Hypoxanthine-¹⁵N₄

| Property | Value | Source |

| Chemical Formula | C₅H₄¹⁵N₄O | - |

| Molecular Weight | 140.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | >300 °C (decomposes) | [2] |

| Boiling Point | 551.0 ± 30.0 °C at 760 mmHg (Predicted) | [1] |

| Thermal Decomposition | Decomposes upon melting. | [3] |

Table 2: Solubility Profile of Hypoxanthine

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 0.078 g/100 mL | 19 | |

| Water | 1.4 g/100 mL | 100 | |

| Dilute Acid (e.g., 0.5 M H₂SO₄) | Soluble | Not Specified | |

| Dilute Alkali (e.g., 10 M NaOH) | Soluble | Not Specified |

Table 3: Acidity and Basicity of Hypoxanthine

| Parameter | Value | Source |

| pKa (Acidic) | 8.93 | |

| pKa (Basic) | 2.39 |

Biochemical Pathways Involving Hypoxanthine

Hypoxanthine is a central intermediate in purine metabolism, primarily featuring in the purine salvage and degradation pathways. Understanding these pathways is critical for applications in metabolic research and drug development.

Purine Salvage Pathway

The purine salvage pathway recycles purine bases, including hypoxanthine, back into the nucleotide pool. This is an energy-efficient alternative to de novo synthesis. The key enzyme in the salvage of hypoxanthine is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which converts hypoxanthine to inosine (B1671953) monophosphate (IMP).

Purine Degradation Pathway

In the purine degradation pathway, hypoxanthine is catabolized to uric acid for excretion. This process involves the enzyme xanthine (B1682287) oxidase, which first oxidizes hypoxanthine to xanthine and then xanthine to uric acid.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of Hypoxanthine-¹⁵N₄.

Melting Point Determination

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of dry, crystalline Hypoxanthine-¹⁵N₄ is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to compact the sample to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The apparatus is pre-heated to a temperature approximately 20°C below the expected melting point.

-

The packed capillary tube is inserted into the heating block.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.

-

The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. Due to decomposition, a darkening of the sample is typically observed at higher temperatures.

-

Solubility Determination

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid Hypoxanthine-¹⁵N₄ is added to a known volume of the solvent (e.g., deionized water, buffer of a specific pH) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter or centrifugation can be used for complete removal of undissolved solid.

-

Quantification: The concentration of dissolved Hypoxanthine-¹⁵N₄ in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of Hypoxanthine-¹⁵N₄ is used for accurate quantification.

pKa Determination

Methodology: UV-Vis Spectrophotometry

-

Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values (e.g., from pH 1 to pH 10) are prepared.

-

Sample Preparation: A stock solution of Hypoxanthine-¹⁵N₄ is prepared in a suitable solvent (e.g., water or a small amount of DMSO). Aliquots of the stock solution are added to each buffer solution to achieve the same final concentration.

-

Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-350 nm).

-

Data Analysis:

-

The wavelengths of maximum absorbance for the fully protonated (acidic) and fully deprotonated (basic) forms of hypoxanthine are identified from the spectra at the lowest and highest pH values, respectively.

-

The absorbance at these wavelengths is measured for all the buffer solutions.

-

The ratio of the concentrations of the deprotonated to protonated forms ([A⁻]/[HA]) at each pH is calculated from the absorbance data.

-

The pKa is determined by plotting the logarithm of this ratio (log([A⁻]/[HA])) against the pH. The pKa is the pH at which this ratio is equal to 1 (i.e., log([A⁻]/[HA]) = 0).

-

Experimental Workflow for Quantification

A common application of Hypoxanthine-¹⁵N₄ is as an internal standard for the quantification of endogenous hypoxanthine in biological samples by LC-MS. The following diagram illustrates a typical experimental workflow.

References

Synthesis and purification methods for 15N-labeled hypoxanthine

An In-depth Technical Guide to the Synthesis and Purification of ¹⁵N-Labeled Hypoxanthine (B114508)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of ¹⁵N-labeled hypoxanthine. The document details both chemical and enzymatic synthesis routes, outlines effective purification protocols, and presents key quantitative data to inform experimental design. Diagrams of relevant pathways and workflows are included to illustrate the core concepts.

Introduction to ¹⁵N-Labeled Hypoxanthine

Hypoxanthine is a naturally occurring purine (B94841) derivative that serves as a crucial intermediate in the metabolism of nucleic acids. It is a key component of the purine salvage pathway and a precursor in the de novo synthesis of purine nucleotides.[1][2] Its isotopically labeled form, ¹⁵N-hypoxanthine, is an invaluable tool in metabolic research, drug development, and clinical diagnostics. It is used as an internal standard for accurate quantification in mass spectrometry-based studies, as a tracer to elucidate metabolic fluxes in purine pathways, and in nuclear magnetic resonance (NMR) for structural and dynamic studies of biomolecules.[3][4][5] The ability to synthesize and purify high-quality ¹⁵N-labeled hypoxanthine is therefore critical for advancing research in these fields.

Synthesis Methodologies

The generation of ¹⁵N-labeled hypoxanthine can be achieved through two primary approaches: multi-step chemical synthesis and enzymatic conversion.

Chemical Synthesis

Chemical synthesis offers a robust method for producing specifically labeled hypoxanthine. A common and effective strategy begins with an inexpensive pyrimidine (B1678525) precursor, 4-amino-6-hydroxy-2-mercaptopyrimidine, and introduces the ¹⁵N label through a nitrosation/reduction sequence. The purine ring is then formed, followed by desulfurization to yield the final product.

The general workflow for this chemical synthesis is outlined below.

Caption: Chemical synthesis route for [7-¹⁵N]hypoxanthine.

Enzymatic Synthesis and Pathways

Enzymatic methods provide highly specific routes to labeled purines, often starting from labeled precursors within biological pathways. Hypoxanthine is central to several key metabolic processes, including the de novo synthesis, degradation, and salvage of purines.

De Novo Purine Synthesis The de novo pathway builds purines from simpler molecules like amino acids, CO2, and formate. The pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which features hypoxanthine as its base. By providing ¹⁵N-labeled precursors, such as ¹⁵NH₄Cl or labeled glutamine and glycine, cells can be used as bioreactors to produce ¹⁵N-IMP, which can then be hydrolyzed to yield ¹⁵N-labeled hypoxanthine.

Caption: Simplified de novo pathway leading to IMP.

Purine Salvage and Degradation Pathways The purine salvage pathway recycles bases like hypoxanthine back into nucleotides. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts hypoxanthine directly to IMP. Conversely, the degradation pathway catabolizes purines, where xanthine (B1682287) oxidase converts hypoxanthine to xanthine and then to uric acid. These pathways regulate intracellular hypoxanthine levels and are relevant for understanding its metabolic fate.

Caption: Key metabolic pathways involving hypoxanthine.

Purification Methods

Achieving high purity is essential for the application of ¹⁵N-labeled hypoxanthine. The most common and effective methods are high-performance liquid chromatography and recrystallization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for purifying hypoxanthine from reaction mixtures and biological extracts. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., trifluoroacetic acid or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724).

General HPLC Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol or acetonitrile in an aqueous buffer (e.g., 0.1% TFA in water).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 254 nm or 280 nm.

-

Procedure: The crude sample is dissolved in the mobile phase, filtered, and injected into the HPLC system. Fractions corresponding to the hypoxanthine peak are collected, pooled, and concentrated to dryness.

Recrystallization

Recrystallization is a classic and effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve hypoxanthine poorly at low temperatures but well at high temperatures, while impurities remain soluble at all temperatures. Water, ethanol, and ammonia (B1221849) solutions have been used to obtain different polymorphs of hypoxanthine.

General Recrystallization Protocol:

-

Dissolve the crude ¹⁵N-hypoxanthine in a minimum amount of a suitable hot solvent (e.g., water).

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the precipitate.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals thoroughly, for instance, in a vacuum desiccator over P₂O₅.

Quantitative Data Summary

The following table summarizes key quantitative data from cited synthesis and purification methods for labeled purines, including hypoxanthine.

| Parameter | Method | Value | Reference |

| Yield | Chemical Synthesis (Ring Closure) | >95% | |

| Chemical Synthesis (Chloropurine) | 80% - 90% | ||

| Chemical Synthesis (Overall) | 27% - 34% (for related purines) | ||

| Purity | Chemical Synthesis (HPLC-UV) | 98+% | |

| Commercial Standard | 98.50% | ||

| Isotopic Enrichment | Enzymatic Synthesis | >98 at. % ¹⁵N | |

| Chemical Synthesis | >99 at. % excess ¹⁵N | ||

| Commercial Standard | 98% |

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis of [7-¹⁵N]Hypoxanthine

This protocol is adapted from a procedure for synthesizing specifically labeled adenosine, where [7-¹⁵N]hypoxanthine is a key intermediate.

Step A: Synthesis of [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone

-

Weigh 0.805 g (5.0 mmol) of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate into a 100-mL round-bottom flask with a stir bar.

-

Add 25 mL of 1 N HCl and chill the suspension for 10 minutes in an ice bath.

-

Dissolve 0.385 g (5.5 mmol) of [¹⁵N]NaNO₂ in ~1 mL of water.

-

Slowly add the sodium nitrite (B80452) solution to the reaction mixture over ~5 minutes. The mixture will turn from yellow to red.

-

After the addition is complete, add 2.61 g (15 mmol) of Na₂S₂O₄ in portions over 20 minutes while keeping the reaction in the ice bath.

-

Stir the mixture for ~7 hours in the ice bath. The reaction is complete when the color changes from red to yellow. Monitor by HPLC if necessary.

-

Collect the solid product by vacuum filtration and wash with cold water.

Step B: Synthesis of [7-¹⁵N]-2-thioxohypoxanthine

-

Transfer the product from Step A to a 100-mL round-bottom flask.

-

Add 15 mL of dimethylformamide (DMF) and 3 mL (15 mmol) of diethoxymethyl acetate.

-

Attach a condenser and reflux the mixture under a nitrogen atmosphere for ~3 hours. Monitor the reaction by HPLC.

-

Cool the mixture in an ice bath and precipitate the product by adding 50 mL of cold acetonitrile.

-

Collect the solid by vacuum filtration, wash with cold acetonitrile, and dry over P₂O₅.

Step C: Synthesis of [7-¹⁵N]Hypoxanthine

-

Transfer the [7-¹⁵N]-2-thioxohypoxanthine to a 100-mL round-bottom flask.

-

Add 30 mL of water, a stir bar, and 2 mL of 96% formic acid.

-

Carefully add 4.5 g of a 50% aqueous Raney Nickel slurry. Caution: Raney Nickel is pyrophoric if allowed to dry.

-

Reflux the mixture for ~4 hours, monitoring for completeness by HPLC.

-

Filter the hot mixture through Celite to remove the Raney Nickel, washing the filter cake with hot water.

-

Cool the filtrate to induce crystallization. The final product can be further purified by recrystallization from water or by preparative HPLC.

Protocol 2: HPLC Purification of Hypoxanthine

This is a generalized protocol based on methods developed for analyzing hypoxanthine in biological samples.

-

Sample Preparation: Dissolve the crude ¹⁵N-hypoxanthine in the initial mobile phase (e.g., 0.1% TFA in water). Centrifuge or filter the sample through a 0.22 µm filter to remove particulate matter.

-

HPLC System Setup:

-

Column: C18 monolithic or particle-packed column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient: A linear gradient from 0% B to 40% B over 20-30 minutes may be suitable for separating hypoxanthine from related purines. An isocratic method can also be used if impurities are well-separated.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to 254 nm.

-

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fractions corresponding to the retention time of a hypoxanthine standard.

-

Post-Purification: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer. The resulting solid is the purified ¹⁵N-labeled hypoxanthine.

References

- 1. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 2. De novo synthesis of hypoxanthine via inosine-5-phosphate and inosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Metabolic Fate and Pathways of Hypoxanthine-15N4 in vivo: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the in vivo metabolic fate of Hypoxanthine-15N4, a stable isotope-labeled purine (B94841) base. It details the primary metabolic pathways, experimental methodologies for tracing its fate, and quantitative data interpretation. This guide is intended to serve as a resource for designing and conducting preclinical studies involving labeled hypoxanthine (B114508) to investigate purine metabolism in various physiological and pathological states.

Introduction

Hypoxanthine is a naturally occurring purine derivative that plays a central role in nucleotide metabolism. It is an intermediate in the degradation of adenosine (B11128) monophosphate (AMP) and inosine (B1671953) monophosphate (IMP), and it serves as a substrate for both salvage and catabolic pathways. The use of stable isotope-labeled hypoxanthine, such as this compound, allows for the precise tracing of its metabolic fate in vivo, providing valuable insights into the dynamic balance between purine salvage and degradation. Understanding these pathways is crucial for research in areas such as metabolic disorders (e.g., gout, Lesch-Nyhan syndrome), cancer metabolism, and ischemia-reperfusion injury.

Metabolic Pathways of Hypoxanthine

Upon entering the systemic circulation, this compound is distributed to various tissues and enters one of two primary metabolic pathways: the salvage pathway or the degradation pathway.

Purine Salvage Pathway

The purine salvage pathway is an energy-efficient mechanism that recycles purine bases to synthesize nucleotides. The key enzyme in this pathway for hypoxanthine is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .

-

Reaction: HGPRT catalyzes the conversion of hypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into inosine monophosphate (IMP).

-

Significance: This pathway is vital for maintaining the nucleotide pool, particularly in tissues with high energy demands or limited de novo purine synthesis capabilities. A deficiency in HGPRT leads to an accumulation of hypoxanthine and its subsequent degradation, resulting in hyperuricemia and the severe neurological disorder, Lesch-Nyhan syndrome[1][2][3].

Purine Degradation Pathway

The purine degradation pathway catabolizes excess purines into uric acid for excretion. The rate-limiting enzyme in this pathway is Xanthine (B1682287) Oxidase (XO) , a form of xanthine oxidoreductase[4][5].

-

Reactions:

-

Xanthine oxidase first catalyzes the oxidation of hypoxanthine to xanthine.

-

The same enzyme then catalyzes the further oxidation of xanthine to uric acid.

-

-

Significance: This pathway is the primary route for the elimination of purine bases. Overactivity of this pathway or a deficiency in the salvage pathway can lead to an overproduction of uric acid, a hallmark of gout.

The following diagram illustrates the central role of hypoxanthine in these two competing pathways.

Experimental Protocols for in vivo Tracing

The following protocols provide a framework for conducting in vivo studies to trace the metabolic fate of this compound in a rodent model.

Animal Models

Mice and rats are commonly used animal models for studying purine metabolism due to their well-characterized genetics and physiology. For studies on hyperuricemia, models with genetic modifications (e.g., uricase knockout mice) or chemically-induced hyperuricemia are often employed.

Administration of this compound

Objective: To introduce this compound into the systemic circulation of the animal model.

Materials:

-

This compound (>98% isotopic purity)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Animal restraining device

-

27-30 gauge needles and syringes

Procedure:

-

Preparation of Dosing Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., 1-5 mg/mL). Ensure complete dissolution, gentle warming may be required. The solution should be sterile-filtered.

-

Animal Preparation: Acclimatize animals to handling and restraint procedures to minimize stress.

-

Administration: For pharmacokinetic studies, intravenous (IV) administration via the tail vein is preferred to ensure rapid and complete bioavailability. A typical dose for a mouse would be in the range of 2-10 mg/kg body weight. The injection should be performed slowly over 1-2 minutes.

Sample Collection

Objective: To collect biological samples at various time points to measure the concentration and isotopic enrichment of hypoxanthine and its metabolites.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Heparinized or EDTA-coated microcentrifuge tubes for blood collection

-

Metabolic cages for urine and feces collection

-

Surgical tools for tissue harvesting

-

Liquid nitrogen for snap-freezing tissues

Procedure:

-

Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-injection. Plasma is separated by centrifugation.

-

Urine and Feces Collection: House animals in metabolic cages for timed collection of urine and feces (e.g., 0-8h, 8-24h, 24-48h).

-

Tissue Harvesting: At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain, muscle). Tissues should be rinsed with cold saline, blotted dry, and immediately snap-frozen in liquid nitrogen to quench metabolic activity.

Sample Preparation and Analysis by LC-MS/MS

Objective: To extract and quantify this compound and its labeled metabolites from biological matrices.

Materials:

-

Internal standards (e.g., 13C,15N-labeled uric acid, 13C-labeled hypoxanthine)

-

Methanol (B129727), acetonitrile, formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Plasma and Urine Preparation: Thaw samples on ice. For plasma, perform protein precipitation with cold methanol containing internal standards. Centrifuge and collect the supernatant. For urine, dilute with water and add internal standards.

-

Tissue Extraction: Homogenize frozen tissue samples in a cold solvent mixture (e.g., methanol/water 80:20) containing internal standards. Centrifuge and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the extracts using a validated LC-MS/MS method. Chromatographic separation is typically achieved on a C18 or HILIC column. Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the labeled and unlabeled analytes.

The following diagram outlines the general experimental workflow.

Quantitative Data Presentation

The following tables present hypothetical but plausible quantitative data derived from an in vivo study in mice, based on trends observed in the literature for labeled purine studies.

Table 1: Pharmacokinetics of this compound and its Metabolites in Mouse Plasma

| Time (min) | This compound (µM) | Xanthine-15N4 (µM) | Uric Acid-15N4 (µM) |

| 5 | 15.2 ± 2.1 | 3.8 ± 0.5 | 8.1 ± 1.2 |

| 15 | 8.7 ± 1.5 | 5.1 ± 0.7 | 12.5 ± 1.8 |

| 30 | 4.1 ± 0.8 | 4.5 ± 0.6 | 10.3 ± 1.5 |

| 60 | 1.9 ± 0.4 | 2.8 ± 0.4 | 7.6 ± 1.1 |

| 120 | 0.8 ± 0.2 | 1.2 ± 0.3 | 4.2 ± 0.7 |

| 240 | < 0.1 | 0.5 ± 0.1 | 2.1 ± 0.4 |

Data are presented as mean ± SD (n=5 mice per time point).

Table 2: Tissue Distribution of 15N-Label 2 Hours Post-Administration

| Tissue | 15N Enrichment in IMP (%) | 15N Enrichment in AMP (%) | 15N Enrichment in GMP (%) |

| Liver | 12.5 ± 2.3 | 8.2 ± 1.5 | 5.1 ± 0.9 |

| Kidney | 9.8 ± 1.8 | 6.5 ± 1.2 | 4.0 ± 0.7 |

| Brain | 2.1 ± 0.5 | 1.5 ± 0.4 | 0.9 ± 0.2 |

| Muscle | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.7 ± 0.2 |

Data are presented as mean ± SD of the percentage of the metabolite pool that is labeled with 15N.

Table 3: Cumulative Urinary Excretion of 15N-Labeled Metabolites

| Time Interval (h) | Uric Acid-15N4 (% of injected dose) |

| 0-8 | 35.6 ± 4.2 |

| 8-24 | 18.2 ± 2.5 |

| 24-48 | 5.7 ± 1.1 |

| Total (48h) | 59.5 ± 7.8 |

Data are presented as mean ± SD of the cumulative percentage of the administered 15N dose excreted in urine.

Signaling Pathways and Logical Relationships

The balance between the purine salvage and degradation pathways is tightly regulated and can be influenced by various physiological and pathological conditions. For instance, in states of high energy demand or cell proliferation, the salvage pathway is upregulated to conserve energy and provide nucleotides for DNA and RNA synthesis. Conversely, under conditions of cellular stress or damage, the degradation pathway may be favored.

The following diagram illustrates the logical relationship between the metabolic state and the preferential pathway for hypoxanthine metabolism.

Conclusion

The in vivo tracing of this compound provides a powerful tool to dissect the complexities of purine metabolism. By employing the experimental protocols and analytical methods outlined in this guide, researchers can obtain valuable quantitative data on the flux through the salvage and degradation pathways. This information is critical for understanding the pathophysiology of various diseases and for the development of novel therapeutic strategies targeting purine metabolism. The provided data tables and diagrams serve as a reference for the expected outcomes and the underlying biological principles of hypoxanthine metabolism.

References

Hypoxanthine-15N4: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hypoxanthine-15N4, a stable isotope-labeled purine (B94841) derivative crucial for a range of applications in biomedical research. This document details its fundamental properties, relevant experimental protocols, and its role in metabolic pathways, offering a valuable resource for professionals in drug development and life sciences.

Core Physicochemical Data

This compound, the 15N-labeled form of hypoxanthine (B114508), is a vital tool in metabolic studies, particularly as a tracer for quantitative analysis. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 77910-30-6 | [1][2] |

| Molecular Weight | 140.09 g/mol | [2][3] |

| Chemical Formula | C₅H₄¹⁵N₄O | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Unlabeled CAS | 68-94-0 |

Applications in Research

This compound serves as an internal standard and tracer in various analytical techniques, including NMR, GC-MS, and LC-MS. Its primary application lies in studying metabolic pathways, particularly those related to purine metabolism and as an indicator of hypoxia. The stable isotope labeling allows for the precise tracking and quantification of hypoxanthine and its metabolites within biological systems.

Experimental Protocols

While specific experimental designs will vary based on the research question, the use of this compound as an internal standard in mass spectrometry-based metabolomics is a common application. A generalized workflow for such an experiment is outlined below.

Workflow for LC-MS based Metabolite Quantification

Caption: A generalized workflow for the quantification of endogenous hypoxanthine using this compound as an internal standard in an LC-MS experiment.

Metabolic Pathway Context

Hypoxanthine is a key intermediate in purine metabolism. It is formed from the deamination of adenine (B156593) and is a substrate for the enzyme xanthine (B1682287) oxidase, which converts it to xanthine and subsequently to uric acid. This pathway is a significant source of reactive oxygen species. The role of hypoxanthine in this pathway is depicted below.

Purine Catabolism Pathway

Caption: A simplified diagram of the purine catabolism pathway highlighting the central role of hypoxanthine.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For more detailed protocols and safety information, please refer to the supplier's documentation.

References

Understanding Purine Metabolism with 15N Labeled Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 15N stable isotope-labeled compounds to investigate the intricate pathways of purine (B94841) metabolism. Purine nucleotides are fundamental to cellular life, serving as building blocks for DNA and RNA, energy currency in the form of ATP and GTP, and signaling molecules.[1][2][3][4] Dysregulation of purine metabolism is implicated in a range of diseases, including cancer and metabolic disorders, making it a critical area of study for therapeutic development.[1] The use of 15N labeling offers a powerful and precise method to trace the flux of nitrogen atoms through the de novo and salvage pathways of purine synthesis, providing invaluable insights into cellular physiology and disease states.

Core Concepts in Purine Metabolism

Mammalian cells maintain their purine nucleotide pools through two primary pathways: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This energy-intensive pathway builds the purine ring from simpler precursors, including amino acids (glutamine, glycine, and aspartate), formate, and carbon dioxide. The pathway consists of ten highly conserved steps to produce inosine (B1671953) monophosphate (IMP), which is the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Due to its high demand for energy and substrates, this pathway is particularly active in rapidly proliferating cells, such as cancer cells.

-

Salvage Pathway: This more energy-efficient pathway recycles pre-existing purine bases (adenine, guanine, and hypoxanthine) from the breakdown of nucleic acids or from extracellular sources to generate nucleotides. Key enzymes in this pathway include adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT).

Visualizing Purine Metabolism Pathways

The following diagrams illustrate the key metabolic routes in purine biosynthesis and the points of incorporation for 15N-labeled precursors.

Caption: Overview of De Novo and Salvage Purine Synthesis Pathways.

Experimental Protocols for 15N Labeling Studies

Tracing purine metabolism with 15N-labeled compounds typically involves cell culture experiments followed by analysis using mass spectrometry or nuclear magnetic resonance spectroscopy.

Protocol 1: 15N-Glutamine Labeling and LC-MS/MS Analysis

This protocol is adapted from studies tracing nitrogen flux from glutamine into purine and pyrimidine (B1678525) nucleosides and nucleobases.

1. Cell Culture and Isotope Labeling:

- Culture cells (e.g., 5637 bladder cancer cell line) in standard RPMI-1640 medium.

- For glutamine-flux analysis, switch the cells to glutamine-free RPMI-1640 media supplemented with 10% dialyzed serum overnight.

- Replace the medium with one containing a known concentration of [¹⁵N] glutamine (e.g., 5 mM).

- Incubate the cells for various time points (e.g., 12, 24, 48, and 72 hours) to monitor the incorporation of ¹⁵N.

2. Metabolite Extraction:

- Harvest the cells and perform DNA extraction.

- For whole-cell metabolite extraction, lyse the collected cells in 80% methanol (B129727) and subject them to repeated freeze-thaw cycles.

- Centrifuge the lysate to pellet insoluble material and collect the supernatant.

- Dry the supernatant using a speed vacuum system.

3. Sample Preparation for LC-MS/MS:

- Resuspend the dried extract in a suitable solvent, such as 50:50 methanol:water with 0.1% formic acid.

4. LC-MS/MS Analysis:

- Inject the sample into a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

- Use a reverse-phase chromatography column for separation.

- Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to quantify the natural and ¹⁵N-containing metabolites. The transitions for the natural and labeled purines will differ by the number of incorporated ¹⁵N atoms.

A [label="1. Cell Culture"];

B [label="2. Isotope Labeling\n(e.g., 15N-Glutamine, 15N-Glycine)"];

C [label="3. Cell Harvesting and Quenching"];

D [label="4. Metabolite Extraction\n(e.g., 80% Methanol)"];

E [label="5. Sample Preparation\n(Drying and Resuspension)"];

F [label="6. Analytical Detection\n(LC-MS/MS or NMR)"];

G [label="7. Data Analysis\n(Isotopologue Distribution,\nFlux Calculation)"];

A -> B -> C -> D -> E -> F -> G;

}

Caption: A typical experimental workflow for 15N labeling studies.

Protocol 2: 15N-Glycine Labeling to Measure De Novo Synthesis Rate

This protocol is based on studies that quantify the rate of de novo purine synthesis by measuring the incorporation of [¹⁵N]glycine.

1. Cell Culture and Labeling:

* Culture HeLa cells in both purine-rich and purine-depleted media to modulate the activity of the de novo pathway.

* Pulse the cells with [¹⁵N]glycine.

2. Metabolite Extraction:

* Follow the same procedure asin Protocol 1for cell lysis and supernatant collection.

3. LC-MS Analysis:

* Use a high-resolution mass spectrometer, such as an Orbitrap, for accurate mass measurements.

* Operate the instrument in negative ion mode to detect the [M-H]⁻ ions of the purine nucleotides.

* Measure the integrated areas of the reconstructed ion chromatograms for the monoisotopic (M) and the ¹⁵N-labeled (M+1) isotopologues to calculate the percentage of ¹⁵N incorporation over time.

Quantitative Data Presentation

The following tables summarize representative quantitative data from 15N labeling studies, showcasing the insights that can be gained into purine metabolism.

Table 1: Incorporation of [¹⁵N]Glycine into Purine Nucleotides in HeLa Cells

This table presents the initial rate of [¹⁵N]glycine incorporation into IMP, AMP, and GMP in HeLa cells cultured under purine-rich and purine-depleted conditions. The data indicates an increased reliance on de novo synthesis when extracellular purines are limited.

Culture Condition

Initial Rate of ¹⁵N Incorporation into IMP (% increase vs. purine-rich)

Initial Rate of ¹⁵N Incorporation into AMP (% increase vs. purine-rich)

Initial Rate of ¹⁵N Incorporation into GMP (% increase vs. purine-rich)

Purine-Rich

Baseline

Baseline

Baseline

Purine-Depleted

~47%

~70%

~20%

Data is synthesized from published findings.

Table 2: Relative Contribution of De Novo and Salvage Pathways to AMP Pools

This table illustrates the differential utilization of de novo and salvage pathways in various mouse tissues, as determined by infusion with labeled precursors.

Tissue

[γ, α-¹⁵N]-Glutamine (De Novo) Labeling in AMP (%)

[¹⁵N₅]-Adenine (Salvage) Labeling in AMP (%)

Small Intestine

1.5 - 2.5

High

Liver

< 1

High

Kidney

< 1

Very High

Spleen

< 1

Moderate

Lung

< 1

Moderate

Data is synthesized from published findings.

Advanced Analytical Techniques

While LC-MS/MS is a workhorse for these studies, Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information.

- ¹⁵N NMR Spectroscopy: This technique can be used to determine the specific positions of ¹⁵N incorporation within the purine ring, which can help to elucidate complex metabolic transformations. Advances in NMR, such as ¹⁵N-edited ¹H-¹³C correlation spectroscopy, are enhancing the ability to identify nitrogen-containing metabolites in complex mixtures.

Conclusion

The use of 15N labeled compounds is an indispensable tool for dissecting the complexities of purine metabolism. By enabling the precise tracing of nitrogen atoms through the de novo and salvage pathways, these methods provide critical quantitative data on metabolic flux and pathway utilization in both healthy and diseased states. The detailed experimental protocols and data presented inthis guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute their own investigations into this vital area of cellular biochemistry. The continued application and refinement of these techniques will undoubtedly lead to new discoveries and the development of novel therapeutic strategies targeting purine metabolism.

References

- 1. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]

- 2. njms.rutgers.edu [njms.rutgers.edu]

- 3. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hypoxanthine-15N4 in Elucidating Hypoxia-Inducible Factor Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Hypoxanthine-15N4, a stable isotope-labeled purine (B94841) base, in the investigation of hypoxia-inducible factor (HIF) signaling pathways. The intricate relationship between cellular oxygen sensing, metabolic reprogramming, and purine metabolism is a critical area of research, particularly in oncology and ischemic diseases. This compound serves as a powerful tracer to dissect the nuances of the purine salvage pathway under hypoxic conditions, offering a quantitative and dynamic view of HIF-dependent metabolic alterations.

Under conditions of low oxygen (hypoxia), the stabilization of HIF-1α, a master transcriptional regulator, orchestrates a cellular response to adapt to the limited oxygen availability.[1][2][3][4] This response includes a shift in energy metabolism and the regulation of various genes involved in cell survival and angiogenesis.[1] A key aspect of this metabolic reprogramming is the alteration of nucleotide metabolism to sustain cellular functions.

The purine salvage pathway, an energy-conserving process that recycles purine bases like hypoxanthine (B114508) to synthesize nucleotides, is now understood to be significantly influenced by HIF-1α. Stable isotope tracing using compounds like this compound, coupled with mass spectrometry, allows researchers to track the incorporation of the heavy isotope into downstream metabolites of the purine salvage pathway, thereby quantifying its activity under normoxic versus hypoxic conditions. This guide will delve into the experimental methodologies, present key quantitative findings in a structured format, and provide visual representations of the involved pathways and workflows.

Data Presentation: Quantitative Insights into HIF-Mediated Purine Salvage

The use of this compound as a metabolic tracer has generated valuable quantitative data on the impact of HIF-1α on the purine salvage pathway. The following table summarizes key findings from studies that have utilized this approach to investigate the effects of HIF-1α knockdown on the synthesis of purine nucleotides from the salvage pathway.

| Cell Line | Condition | Labeled Metabolite Measured | Fold Change upon HIF-1α Knockdown | Reference |

| PC9 (EGFR-mutant Lung Adenocarcinoma) | Hypoxia | 15N4-labeled purine metabolism intermediates | Reduced synthesis rate |

This table will be populated with more specific quantitative data as it becomes available in the literature to provide a comprehensive comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below is a generalized protocol for a stable isotope tracing experiment using this compound to study the HIF-1α-dependent purine salvage pathway.

Protocol 1: Stable Isotope Tracing of Purine Salvage Pathway in Cell Culture

Objective: To quantify the contribution of the purine salvage pathway to the nucleotide pool in response to hypoxia and HIF-1α expression.

Materials:

-

Cell line of interest (e.g., PC9 cells)

-

Standard cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (MedChemExpress or equivalent)

-

Hypoxic chamber or incubator (1% O2)

-

Reagents for metabolite extraction (e.g., methanol, chloroform, water)

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., CE-TOF/MS)

Methodology:

-

Cell Culture and Treatment:

-

Culture cells in standard medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For HIF-1α knockdown experiments, transfect cells with HIF-1α siRNA or control siRNA according to the manufacturer's protocol.

-

Plate cells and allow them to adhere overnight.

-

-

Isotope Labeling:

-

Replace the standard medium with a fresh medium containing a defined concentration of this compound. The optimal concentration should be determined empirically but is typically in the micromolar range.

-

Incubate the cells under normoxic (21% O2) or hypoxic (1% O2) conditions for a specified period (e.g., 24 hours).

-

-

Metabolite Extraction:

-

After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold extraction solvent mixture (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Mass Spectrometry Analysis:

-

Analyze the metabolite extracts using LC-MS to separate and detect the 15N4-labeled purine intermediates and nucleotides.

-

The mass spectrometer will be set to detect the mass-to-charge ratio (m/z) of the unlabeled and 15N4-labeled metabolites.

-

Quantify the relative abundance of the labeled species to determine the rate of the purine salvage pathway.

-

-

Data Analysis:

-

Calculate the fractional enrichment of the 15N label in the purine nucleotide pool.

-

Compare the fractional enrichment between normoxic and hypoxic conditions, as well as between control and HIF-1α knockdown cells, to determine the influence of hypoxia and HIF-1α on the purine salvage pathway.

-

Mandatory Visualizations

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: HIF-1α mediated upregulation of the purine salvage pathway.

Experimental Workflow

Caption: Workflow for stable isotope tracing of purine metabolism.

References

- 1. HIF-1 alpha is an essential effector for purine nucleoside-mediated neuroprotection against hypoxia in PC12 cells and primary cerebellar granule neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. blog.cellsignal.com [blog.cellsignal.com]

- 4. Therapeutic targeting of the HIF oxygen-sensing pathway: Lessons learned from clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Storage of Hypoxanthine-15N4 Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics and optimal storage conditions for Hypoxanthine-15N4, a stable isotope-labeled standard crucial for metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry analyses.[1] Adherence to these guidelines is essential for maintaining the integrity and ensuring the accurate performance of the standard in experimental applications.

Solubility Profile

The solubility of this compound is a critical factor for the preparation of accurate stock solutions. While data for the labeled standard is specific, the solubility of unlabeled hypoxanthine (B114508) provides additional context for its behavior in various solvents. Quantitative solubility data is summarized below.

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Concentration | Conditions | Source |

| This compound | DMSO | 10 mg/mL (71.38 mM) | Requires sonication and warming. | [1][2] |

| Hypoxanthine (unlabeled) | DMSO | ~30 mg/mL | - | [3] |

| Hypoxanthine (unlabeled) | Dimethylformamide | ~20 mg/mL | - | [3] |

| Hypoxanthine (unlabeled) | Ethanol | ~0.5 mg/mL | - | |

| Hypoxanthine (unlabeled) | Water | 700 mg/L (0.7 mg/mL) | at 23 °C | |

| Hypoxanthine (unlabeled) | DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Prepared by dilution from a DMSO stock. |

Hypoxanthine is sparingly soluble in aqueous buffers. For applications requiring aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. It is important to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the product.

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound standards. Recommendations vary for the compound in its solid form versus in solution.

Table 2: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Conditions | Source |

| Solid (Neat) | Room Temperature | Not specified | Store away from light and moisture. | |

| 4°C | Not specified | Sealed storage, away from moisture and light. | ||

| -20°C | ≥ 4 years (unlabeled) | - | ||

| In Solvent (Stock Solution) | -80°C | 6 months | Sealed storage, away from moisture and light. | |

| -20°C | 1 month | Sealed storage, away from moisture and light. |

Key Stability Guidelines:

-

Solid Form: To ensure long-term stability, the solid compound should be stored sealed and protected from light and moisture. While room temperature storage is possible, refrigeration at 4°C is also recommended.

-

Stock Solutions: Once dissolved, stock solutions are significantly more stable at -80°C than at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes immediately after preparation.

-

Aqueous Solutions: It is not recommended to store aqueous solutions of hypoxanthine for more than one day.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of stock solutions for use in experimental settings.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol is suitable for preparing a concentrated stock for dilution in both aqueous and organic media.

-

Weighing: Accurately weigh the desired amount of this compound solid in a suitable vial.

-

Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

-

Dissolution: Tightly cap the vial and facilitate dissolution by warming the mixture gently and using an ultrasonic bath. Continue until all solid material is visibly dissolved.

-

Aliquoting: Once completely dissolved, dispense the solution into smaller, single-use, light-protecting vials.

-

Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of an Alkaline Aqueous Stock Solution

This method can be used when a non-organic primary stock is required, for example, in certain cell culture applications.

-

Reagent Preparation: Prepare a 0.1 M Sodium Hydroxide (NaOH) solution.

-

Weighing: Accurately weigh the this compound solid.

-

Dissolution: Dissolve the compound in the 0.1 M NaOH solution to the desired concentration (e.g., 10 mM).

-

Sterilization: For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.

-

Aliquoting and Storage: Dispense into sterile, single-use aliquots and store frozen at -20°C. Note that aqueous stability is limited.

Biological Context: Hypoxanthine in Purine (B94841) Metabolism

Hypoxanthine is a central purine derivative, acting as a critical intermediate in both the salvage and degradation pathways of purine metabolism. Understanding its metabolic fate is essential for interpreting data from studies using this compound as a tracer. The diagram below illustrates the key metabolic routes involving hypoxanthine.

Caption: Metabolic pathways of hypoxanthine.

The diagram illustrates two primary pathways. In the purine degradation pathway, adenosine (B11128) monophosphate (AMP) is converted through a series of intermediates, including inosine (B1671953), to hypoxanthine. Hypoxanthine is then oxidized to xanthine (B1682287) and subsequently to uric acid by the enzyme xanthine oxidase (XO). In the purine salvage pathway, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) recycles hypoxanthine back into inosine monophosphate (IMP), which can be reutilized for nucleotide synthesis.

References

Theoretical vs. experimental mass of Hypoxanthine-15N4

An In-Depth Technical Guide to the Theoretical and Experimental Mass of Hypoxanthine-15N4

For researchers, scientists, and professionals in drug development, precise understanding and verification of molecular masses are critical, particularly when working with isotopically labeled compounds. This compound, a stable isotope-labeled version of the naturally occurring purine (B94841) derivative hypoxanthine (B114508), serves as an essential tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. This guide provides a detailed comparison of the theoretical and experimental mass of this compound, outlines a typical experimental protocol for mass verification, and illustrates relevant biochemical and analytical workflows.

Data Presentation: A Comparative Analysis of Mass

The distinction between the theoretical and experimental mass of a molecule is fundamental. The theoretical mass is calculated from the atomic masses of the constituent isotopes, while the experimental mass is determined through analytical techniques, most commonly mass spectrometry. For this compound, all four nitrogen atoms are substituted with the heavy isotope ¹⁵N.

The molecular formula for unlabeled hypoxanthine is C₅H₄N₄O.[1][2][3] Its isotopically labeled counterpart, this compound, shares the same elemental composition but with a different isotopic constitution. The table below summarizes the calculated theoretical masses and a reported experimental value.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Reported Molecular Weight ( g/mol ) |

| Hypoxanthine | C₅H₄N₄O | 136.0385 | 136.11 |

| This compound | C₅H₄(¹⁵N)₄O | 140.0266 | 140.09[4] |

Note: The theoretical monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O) and, in this case, ¹⁵N. The molecular weight represents the weighted average of all naturally occurring isotopes.

Experimental Protocols: Mass Determination by Mass Spectrometry

The experimental mass of this compound is typically verified using high-resolution mass spectrometry (HRMS). This technique provides the necessary accuracy to confirm the isotopic enrichment and purity of the labeled compound. Stable isotope labeling is a powerful method to identify and quantify changes in complex samples.[5]

Objective: To verify the mass and isotopic enrichment of a this compound sample.

1. Sample Preparation:

- Accurately weigh a small amount of the this compound standard.

- Dissolve the standard in a suitable solvent (e.g., DMSO, Methanol, or Water) to a known concentration, typically in the range of 1 µg/mL to 10 µg/mL. The solvent choice depends on the ionization method to be used.

- Perform serial dilutions as necessary to achieve a final concentration appropriate for the sensitivity of the mass spectrometer.

2. Mass Spectrometry Analysis:

- Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

- Ionization: Electrospray ionization (ESI) is a common method for a molecule like hypoxanthine. The sample solution is infused directly into the ESI source or introduced via a liquid chromatography (LC) system.

- Analysis Mode: Operate the mass spectrometer in positive ion mode to detect the protonated molecule, [M+H]⁺.

- Mass Range: Set the instrument to scan a mass range that includes the expected m/z (mass-to-charge ratio) of the protonated this compound (~141.03).

- Calibration: Ensure the mass spectrometer is properly calibrated using a known standard that covers the mass range of interest. This is crucial for achieving high mass accuracy.

3. Data Analysis and Interpretation:

- Acquire the mass spectrum for the this compound sample.

- Identify the peak corresponding to the [M+H]⁺ ion. The measured m/z should be compared to the theoretical m/z of the protonated molecule (141.0339 Da).

- Assess the isotopic distribution. The spectrum will show a cluster of peaks corresponding to the different isotopologues. For a highly enriched sample, the most intense peak will be the one where all four nitrogens are ¹⁵N.

- It is necessary to correct the raw mass spectrometry data to remove contributions from heavy isotopes present at natural abundance (e.g., ¹³C). This correction allows for an accurate determination of the isotopic abundance of the introduced label.

Mandatory Visualizations

Biochemical Pathway

Hypoxanthine is a key intermediate in purine metabolism. It can be salvaged to form inosine (B1671953) monophosphate (IMP) or catabolized to uric acid. The purine salvage pathway is crucial for nucleotide synthesis in many organisms.

Caption: Purine salvage and degradation pathway involving Hypoxanthine.

Experimental Workflow

The following diagram illustrates the logical flow for the experimental verification of this compound's mass.

Caption: Workflow for experimental mass verification of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Hypoxanthine in Biological Matrices using Hypoxanthine-15N4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxanthine (B114508) is a naturally occurring purine (B94841) derivative and a key intermediate in purine metabolism. Its concentration in biological fluids can serve as a significant biomarker for various physiological and pathological conditions, including hypoxia, gout, and Lesch-Nyhan syndrome.[1][2] Furthermore, monitoring hypoxanthine levels is crucial in pharmacodynamic studies of drugs that inhibit xanthine (B1682287) oxidase, an enzyme responsible for the oxidation of hypoxanthine to uric acid.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the accurate and sensitive quantification of small molecules like hypoxanthine in complex biological matrices.[4] To ensure the reliability of quantitative results, it is essential to correct for variations in sample preparation and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for this purpose.[5] Hypoxanthine-15N4, a labeled analog of hypoxanthine, is an ideal internal standard as it shares identical chemical and physical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction.

This application note provides a detailed protocol for the quantitative analysis of hypoxanthine in biological samples (e.g., urine, plasma, vitreous humor) using this compound as an internal standard with LC-MS/MS.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis. A known concentration of this compound is spiked into all samples, calibrators, and quality controls. The samples then undergo preparation, typically involving protein precipitation, to extract hypoxanthine and the internal standard. The extract is then injected into an LC-MS/MS system.

During analysis, the analyte (hypoxanthine) and the SIL-IS (this compound) are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the calibrators to generate a calibration curve. The concentration of hypoxanthine in the unknown samples is then determined from this curve. Using the peak area ratio corrects for any analyte loss during sample processing and compensates for matrix-induced ionization suppression or enhancement.

Signaling Pathway and Workflow

The following diagrams illustrate the relevant biological pathway and the general experimental workflow.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

Materials and Reagents

-

Hypoxanthine (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Biological matrix (e.g., human urine, plasma)

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of hypoxanthine and this compound in a suitable solvent (e.g., 0.1 M NaOH or water, potentially with gentle heating).

-

Working Standard Solutions: Prepare serial dilutions of the hypoxanthine stock solution in 50:50 acetonitrile/water to create calibration standards.

-

Internal Standard Working Solution (IS-WS): Dilute the this compound stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile/water. The optimal concentration may vary depending on the assay sensitivity.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the IS-WS (100 ng/mL this compound) to each tube and vortex briefly.

-

Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or vial for LC-MS/MS analysis. Depending on the expected concentration, a further dilution with the mobile phase may be necessary.

LC-MS/MS Instrumentation and Conditions

| Parameter | Typical Condition |

| LC System | UPLC/HPLC System |

| Column | HILIC Column (e.g., Cogent Diamond Hydride™, 2.1 x 100 mm, 4 µm) or a C18 column. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Example: 95% B to 50% B over 10 minutes, followed by re-equilibration. This must be optimized. |

| Injection Volume | 5-10 µL |

| Column Temperature | 35-40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Hypoxanthine: m/z 137.0 -> 119.0 (Quantifier), 137.0 -> 94.0 (Qualifier) This compound: m/z 141.0 -> 123.0 (Quantifier) Note: These transitions must be empirically optimized on the specific instrument. |

| Ion Source Temp. | 500-550°C |

| Collision Energy | Optimize for each transition. |

Method Validation and Performance

A comprehensive method validation should be performed according to regulatory guidelines (e.g., USFDA). The following tables summarize typical performance characteristics for a validated LC-MS/MS assay for hypoxanthine.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 1 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coeff. (r²) | > 0.999 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| LLOQ | 1 | < 15% | < 15% | 85 - 115% |

| Low QC | 3 | < 10% | < 10% | 90 - 110% |

| Mid QC | 50 | < 10% | < 10% | 90 - 110% |

| High QC | 400 | < 10% | < 10% | 90 - 110% |

Values are representative based on similar validated methods.

Table 3: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | Consistent and reproducible across QC levels. The use of a SIL-IS corrects for variability, making absolute recovery values less critical as long as they are consistent. |

| Matrix Effect | The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively normalizing the analyte response and mitigating the impact of the matrix. |

Conclusion

The described LC-MS/MS method, utilizing this compound as a stable isotope-labeled internal standard, provides a robust, sensitive, and accurate platform for the quantification of hypoxanthine in various biological matrices. The use of a SIL-IS is critical for correcting matrix effects and procedural variability, thereby ensuring high-quality data suitable for clinical research, pharmacodynamic assessments, and other applications in drug development.

References

- 1. Analysis of hypoxanthine and lactic acid levels in vitreous humor for the estimation of post-mortem interval (PMI) using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrophilic-interaction liquid chromatography-tandem mass spectrometric determination of erythrocyte 5-phosphoribosyl 1-pyrophosphate in patients with hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthine, Uric Acid & Hypoxanthine Analyzed with LCMS - AppNote [mtc-usa.com]

- 4. opentrons.com [opentrons.com]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Targeted Metabolomics of Purines with 15N Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the targeted quantitative analysis of purine (B94841) metabolites in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 15N-labeled internal standards.

Introduction

Purine metabolism is a fundamental cellular process involved in the synthesis of DNA and RNA, energy transfer (ATP, GTP), and cellular signaling. Dysregulation of purine metabolism is implicated in various diseases, including gout, hyperuricemia, and certain cancers. Accurate quantification of purine metabolites is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. This application note describes a robust and sensitive LC-MS/MS method employing stable isotope-labeled internal standards to ensure high accuracy and precision in the quantification of key purine metabolites.

Signaling Pathway: Purine Metabolism

The cellular pool of purine nucleotides is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway synthesizes purines from simple precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides.

Caption: De novo and salvage pathways for purine biosynthesis.

Experimental Workflow

The following diagram outlines the major steps in the targeted metabolomics analysis of purines, from sample collection to data analysis.

Caption: Experimental workflow for targeted purine metabolomics.

Experimental Protocols

Materials and Reagents

-

Purine analytical standards (e.g., Adenine, Guanine, Hypoxanthine, Xanthine, Uric Acid, Adenosine, Guanosine, Inosine)

-

15N-labeled purine internal standards (e.g., 15N5-Adenine, 15N5-Guanine, etc.)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Ammonium formate

-

Microcentrifuge tubes

-

96-well plates

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma, serum, or cell lysate samples.

-

Sample Aliquoting: Thaw frozen samples on ice. Aliquot 50 µL of the sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 15N-labeled internal standard mix to each sample. The concentration of the internal standards should be optimized based on the expected endogenous levels of the purines.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate, avoiding the protein pellet.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer for Analysis: Transfer the final supernatant to an LC-MS vial or a 96-well plate for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 5% A

-

1-8 min: 5-50% A

-

8-9 min: 50% A

-

9-9.1 min: 50-5% A

-

9.1-12 min: 5% A

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the MRM transitions and typical retention times for key purine metabolites and their corresponding 15N-labeled internal standards. Collision energies should be optimized for the specific instrument used.

| Metabolite | Precursor Ion [M+H]+ | Product Ion | Collision Energy (V) | Retention Time (min) | 15N Internal Standard | IS Precursor Ion [M+H]+ | IS Product Ion |

| Adenine | 136.1 | 119.1 | 25 | 3.5 | 15N5-Adenine | 141.1 | 124.1 |

| Guanine | 152.1 | 135.1 | 22 | 4.2 | 15N5-Guanine | 157.1 | 140.1 |

| Hypoxanthine | 137.1 | 119.1 | 20 | 4.8 | 15N4-Hypoxanthine | 141.1 | 123.1 |

| Xanthine | 153.1 | 136.1 | 24 | 5.1 | 15N2,13C-Xanthine | 156.1 | 138.1 |

| Uric Acid | 169.1 | 141.1 | 28 | 5.5 | 15N3-Uric Acid | 172.1 | 144.1 |

| Adenosine | 268.1 | 136.1 | 15 | 6.2 | 15N5-Adenosine | 273.1 | 141.1 |

| Guanosine | 284.1 | 152.1 | 18 | 6.8 | 15N5-Guanosine | 289.1 | 157.1 |

| Inosine | 269.1 | 137.1 | 16 | 7.1 | 15N4-Inosine | 273.1 | 141.1 |

| AMP | 348.1 | 136.1 | 20 | 8.5 | 15N5-AMP | 353.1 | 141.1 |

| GMP | 364.1 | 152.1 | 22 | 8.9 | 15N5-GMP | 369.1 | 157.1 |

| IMP | 349.1 | 137.1 | 18 | 8.7 | 15N4-IMP | 353.1 | 141.1 |

Note: Retention times are approximate and may vary depending on the specific LC system and column used. It is essential to determine the retention times for each analyte and internal standard on the instrument being used.

Data Processing and Quantification

Data acquisition and processing are performed using the instrument-specific software. The concentration of each purine metabolite is determined by calculating the peak area ratio of the analyte to its corresponding 15N-labeled internal standard. A calibration curve is generated using a series of known concentrations of the analytical standards spiked with a constant concentration of the internal standards.

Conclusion

This application note provides a comprehensive and detailed protocol for the targeted metabolomics of purines using LC-MS/MS with 15N-labeled internal standards. The use of stable isotope dilution enhances the accuracy and precision of quantification, making this method highly suitable for a wide range of research and drug development applications.

Application Notes and Protocols for In Vivo Metabolic Flux Analysis Using Hypoxanthine-¹⁵N₄

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting in vivo metabolic flux analysis using ¹⁵N₄-labeled hypoxanthine (B114508). This powerful technique allows for the quantitative assessment of the purine (B94841) salvage pathway, offering critical insights into nucleotide metabolism in various physiological and pathological states.

Introduction

Purine nucleotides are fundamental for numerous cellular processes, including DNA and RNA synthesis, energy metabolism, and cellular signaling. Cells synthesize purines through two primary pathways: the de novo synthesis pathway and the energy-efficient salvage pathway. The salvage pathway recycles pre-existing purine bases, such as hypoxanthine, to regenerate nucleotides. Dysregulation of purine metabolism is implicated in a range of diseases, including cancer and metabolic disorders.

Stable isotope tracing with compounds like Hypoxanthine-¹⁵N₄ provides a dynamic view of purine metabolism in vivo. By introducing ¹⁵N₄-labeled hypoxanthine into a biological system, researchers can trace the incorporation of the heavy isotope into downstream metabolites, thereby quantifying the flux through the purine salvage pathway. This methodology is invaluable for understanding disease mechanisms, identifying therapeutic targets, and evaluating the efficacy of novel drug candidates.

Applications

-

Oncology Research: Proliferating cancer cells often exhibit altered purine metabolism. Tracing the purine salvage pathway can reveal metabolic vulnerabilities that may be exploited for therapeutic intervention. Studies have shown that some tumors rely heavily on the salvage pathway for their purine supply.

-

Metabolic Disorders: Conditions such as gout and hyperuricemia are characterized by dysfunctional purine metabolism. In vivo metabolic flux analysis can elucidate the underlying biochemical alterations and aid in the development of targeted therapies.

-

Drug Development: This technique is instrumental in preclinical studies to assess how novel therapeutics impact purine metabolism. It can be used to determine the mechanism of action of drugs that target nucleotide synthesis and to identify potential off-target effects.

-

Neuroscience: The brain has a high demand for energy and nucleotides. Understanding purine metabolism in the central nervous system is crucial for research into neurodegenerative diseases and brain injury.

Signaling Pathway

The following diagram illustrates the purine salvage pathway and the incorporation of ¹⁵N₄-labeled hypoxanthine.

Application Notes and Protocols for Quantification of Nucleic Acid Turnover with Hypoxanthine-15N4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic processes of nucleic acid synthesis and degradation, collectively known as nucleic acid turnover, are fundamental to cellular homeostasis, proliferation, and response to stimuli. Dysregulation of these pathways is implicated in numerous diseases, including cancer and metabolic disorders. The purine (B94841) salvage pathway, a key route for nucleotide synthesis, recycles purine bases from the degradation of nucleic acids. Hypoxanthine (B114508), a central intermediate in this pathway, can be utilized to synthesize inosine (B1671953) monophosphate (IMP), a precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

This application note provides a detailed methodology for quantifying nucleic acid turnover by tracing the incorporation of the stable isotope-labeled purine base, Hypoxanthine-15N4. This technique offers a powerful tool for researchers to investigate the kinetics of DNA and RNA synthesis in various biological systems, enabling a deeper understanding of cellular metabolism and the effects of therapeutic interventions. By using a stable isotope, this method avoids the complications associated with radioactive tracers. The incorporation of ¹⁵N₄-labeled hypoxanthine into the purine nucleotide pool and subsequently into DNA and RNA is quantified using liquid chromatography-mass spectrometry (LC-MS/MS), providing a precise measure of nucleic acid turnover rates.

Biochemical Pathway: The Purine Salvage Pathway

Hypoxanthine is a naturally occurring purine derivative that plays a crucial role in the purine salvage pathway.[1] This pathway allows cells to recycle purine bases, which is energetically more favorable than de novo synthesis. The key enzyme in the salvage of hypoxanthine is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[1][2] HGPRT catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP). IMP is a central precursor for the synthesis of both AMP and GMP, which are subsequently phosphorylated to their di- and tri-phosphate forms (ADP, ATP, GDP, GTP) and incorporated into RNA and DNA. By supplying cells with this compound, the heavy nitrogen isotopes are incorporated into the purine ring, allowing for the tracing of this pathway and the quantification of newly synthesized nucleic acids.

Caption: Purine Salvage Pathway with this compound.

Experimental Workflow

The overall experimental workflow for quantifying nucleic acid turnover using this compound involves several key steps, from cell culture and labeling to data analysis. A schematic of this workflow is presented below.

Caption: Experimental Workflow for Nucleic Acid Turnover Analysis.

Experimental Protocols

Cell Culture and Labeling with this compound